molecular formula C11H14ClNS B2908448 4-(2-Chlorobenzyl)thiomorpholine CAS No. 414873-32-8

4-(2-Chlorobenzyl)thiomorpholine

Cat. No.: B2908448
CAS No.: 414873-32-8
M. Wt: 227.75
InChI Key: ZCSOOSSGZBVQFR-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzyl)thiomorpholine is an organic compound with the molecular formula C11H14ClNS. It belongs to the class of thiomorpholines, which are six-membered heterocycles containing sulfur and nitrogen atoms. This compound is characterized by the presence of a 2-chlorobenzyl group attached to the thiomorpholine ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorobenzyl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(2-Chlorobenzyl)thiomorpholine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2-chlorobenzyl group enhances its binding affinity to certain molecular targets, making it a potent inhibitor or activator in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromobenzyl)thiomorpholine: Similar structure but with a bromine atom instead of chlorine.

    4-(2-Fluorobenzyl)thiomorpholine: Contains a fluorine atom in place of chlorine.

    4-(2-Methylbenzyl)thiomorpholine: Features a methyl group instead of chlorine.

Uniqueness

4-(2-Chlorobenzyl)thiomorpholine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances its electrophilic properties, making it more reactive in substitution reactions and potentially more effective in biological applications .

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNS/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSOOSSGZBVQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324545
Record name 4-[(2-chlorophenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

414873-32-8
Record name 4-[(2-chlorophenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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